molecular formula C6H6N2O2 B1321828 5-Pyrimidineacetic acid CAS No. 5267-07-2

5-Pyrimidineacetic acid

Cat. No. B1321828
CAS RN: 5267-07-2
M. Wt: 138.12 g/mol
InChI Key: HEEUMCHKVXTQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidineacetic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. This compound is not directly discussed in the provided papers, but its related derivatives and synthesis methods are extensively studied due to their importance in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of significant interest. For instance, 5-pyrimidylboronic acid and its derivatives have been synthesized through lithium-halogen exchange reactions followed by reaction with triisopropylborate . Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various pathways to improve structural diversity and potential applications in drug design . Novel synthesis methods for pyrimidine derivatives, such as the five-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water, have also been reported .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical properties and biological activities. X-ray crystallography has been used to determine the structures of these compounds, revealing details such as the orientation of hydroxyl groups and the dihedral angles between rings . The planarity of the molecules and the formation of hydrogen-bonded chains have also been observed in some pyrimidine derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For example, pyrano[2,3-d]pyrimidine derivatives have been synthesized and shown to react with electrophiles and nitrogen nucleophiles, resulting in a range of heterocyclic compounds . The reaction of 5-pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins has also been studied, leading to the formation of thiazolo[3,2-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structures. These properties are important for their applications in medicinal chemistry and material science. For instance, the antimicrobial and anticancer activities of pyrano[2,3-d]pyrimidine derivatives have been explored, with some compounds showing significant activity against various microbial strains and cancer cell lines . The antibacterial activity of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines has also been evaluated, with some compounds exhibiting excellent inhibition against tested bacteria .

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : The literature reveals that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Therapeutic Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
  • Results or Outcomes : Pyrimidines have demonstrated broad biological activity, making them of tremendous interest among organic and medicinal chemists .

Synthesis Applications

  • Scientific Field : Organic Chemistry
  • Summary of Application : 5-Pyrimidineacetic acid is used in the synthesis of various organic compounds .
  • Results or Outcomes : The use of 5-Pyrimidineacetic acid in synthesis can lead to the production of a wide range of organic compounds .

Drug Discovery Applications

  • Scientific Field : Pharmaceutical Sciences
  • Summary of Application : Perimidine derivatives, which include 5-Pyrimidineacetic acid, have been used in drug discovery .
  • Results or Outcomes : Perimidine derivatives have shown potential in various areas of drug discovery, including polymer chemistry, photo sensors, dye industries, and catalytic activity in organic synthesis .

Antibiotic Applications

  • Scientific Field : Pharmaceutical Sciences
  • Summary of Application : Pyrimidines have been used as building blocks in the development of various antibiotics .
  • Results or Outcomes : Pyrimidines have shown potential in the development of antibiotics, contributing to the fight against bacterial infections .

Antifungal Applications

  • Scientific Field : Pharmaceutical Sciences
  • Summary of Application : Pyrimidines have also been used in the development of antifungal drugs .
  • Results or Outcomes : Pyrimidines have shown potential in the development of antifungal drugs, contributing to the fight against fungal infections .

properties

IUPAC Name

2-pyrimidin-5-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)1-5-2-7-4-8-3-5/h2-4H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEUMCHKVXTQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614356
Record name (Pyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrimidineacetic acid

CAS RN

5267-07-2
Record name (Pyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrimidin-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyrimidineacetic acid
Reactant of Route 2
Reactant of Route 2
5-Pyrimidineacetic acid
Reactant of Route 3
Reactant of Route 3
5-Pyrimidineacetic acid
Reactant of Route 4
Reactant of Route 4
5-Pyrimidineacetic acid
Reactant of Route 5
Reactant of Route 5
5-Pyrimidineacetic acid
Reactant of Route 6
5-Pyrimidineacetic acid

Citations

For This Compound
9
Citations
K Takagi, T Ueda - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
… In fact, 2—cyanamino—4—hydroxy—5—pyrimidineacetic acid was obtained in a good yield by condensing dicyanodiamide with diethyl formylsuccinate in anhydrous ethanol in the …
Number of citations: 2 www.jstage.jst.go.jp
E Peters, HJ MINNEMEYER, AW SPEARS… - The Journal of …, 1960 - ACS Publications
Condensation of acetamidine and S-alkylthioureas with diethyl ethoxymethylenemalonate and diethyl formylsuccinate by known methods gave 2-methyl-and 2-alkylthio-5-substituted 4-…
Number of citations: 13 pubs.acs.org
C Megemont, C Felix, M Sy - 1970 - osti.gov
… stability of molecules of,; GAMMA RADIATION/effects on stability of thiouracil and uracil compounds; URACIL/radiation effects on stability of molecules of,; 5-PYRIMIDINEACETIC ACID, …
Number of citations: 0 www.osti.gov
DH Kim, AA Santilli - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
5‐Hydroxy‐7‐alkyl‐2‐phenyl‐7H‐pyrrolo[2,3‐d]pyrimidine‐6‐carbonitriles (VIIb‐d) and 5‐hydroxy‐2‐phenyl‐7H‐pyrrolo[2,3‐d]pyrimidine‐6‐carboxylic acid, ethyl ester (VIIa) were …
Number of citations: 13 onlinelibrary.wiley.com
AW SPEARS III - 1960 - search.proquest.com
… 1 millimoles) of the ethyl ester of 2-methylthio-4-chloro5-pyrimidineacetic acid. The suspension was then shaken continuously for 12 hours (occasionally large lumps formed and these …
Number of citations: 0 search.proquest.com
PA Limbach, PF Crain, JA McCloskey - Nucleic acids research, 1994 - academic.oup.com
A comprehensive listing is made of posttranscriptionally modified nucleosides from RNA reported in the literature through mid-1994. Included are chemical structures, common names, …
Number of citations: 743 academic.oup.com
NJ Gesmundo, NP Tu, KA Sarris… - ACS Medicinal Chemistry …, 2023 - ACS Publications
… Some α-heteroaryl acids coupled under the HTE conditions as well, such as 5-pyrimidineacetic acid (24% yield). Ultimately only primary α-aryl acids coupled under these HTE …
Number of citations: 3 pubs.acs.org
GW Craig, M Eberle, C Lamberth… - Journal für praktische …, 2000 - Wiley Online Library
… Previous approaches to 5-pyrimidineacetic acid derivatives utilized a tedious four-step homologation process from the corresponding pyrimidin-5-yl carboxylate [17]. Also in pyrazole …
Number of citations: 6 onlinelibrary.wiley.com
D Taylor, SG Bowden, R Knorr, DR Wilson… - Drug Discovery …, 2015 - Elsevier
Highlights • Controlled substances are covered by rapidly evolving legislation. • Legislation must be translated from into chemical structures. • A cross-industry team has defined a new …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.